NSC59984

Catalog No.
S537734
CAS No.
M.F
C12H15N3O4
M. Wt
265.26 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
NSC59984

Product Name

NSC59984

IUPAC Name

(E)-1-(4-methylpiperazin-1-yl)-3-(5-nitrofuran-2-yl)prop-2-en-1-one

Molecular Formula

C12H15N3O4

Molecular Weight

265.26 g/mol

InChI

InChI=1S/C12H15N3O4/c1-13-6-8-14(9-7-13)11(16)4-2-10-3-5-12(19-10)15(17)18/h2-5H,6-9H2,1H3/b4-2+

InChI Key

QKTRIGNWBRHBFV-DUXPYHPUSA-N

SMILES

CN1CCN(CC1)C(=O)C=CC2=CC=C(O2)[N+](=O)[O-]

solubility

Soluble in DMSO, not in water

Synonyms

1-(4-methylpiperazin-1-yl)-3-(5-nitrofuran-2-yl)prop-2-en-1-one, NSC59984

Canonical SMILES

CN1CCN(CC1)C(=O)C=CC2=CC=C(O2)[N+](=O)[O-]

Isomeric SMILES

CN1CCN(CC1)C(=O)/C=C/C2=CC=C(O2)[N+](=O)[O-]

The exact mass of the compound (E)-1-(4-methylpiperazin-1-yl)-3-(5-nitrofuran-2-yl)prop-2-en-1-one is 265.1063 and the complexity rating of the compound is unknown. The solubility of this chemical has been described as Soluble in DMSO, not in water. The compound has been submitted to the National Cancer Institute (NCI) for testing and evaluation and the Cancer Chemotherapy National Service Center (NSC) number is 59984. Its Medical Subject Headings (MeSH) category is Chemicals and Drugs Category - Organic Chemicals - Nitro Compounds - Nitrofurans - Supplementary Records. The storage condition is described as Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years)..

In Vitro Activity against Mycobacterium tuberculosis

A study published in the journal Antibiotics in 2020 explored the inhibitory potential of (E)-1-(4-methylpiperazin-1-yl)-3-(5-nitrofuran-2-yl)prop-2-en-1-one and its derivatives against various bacteria, including Mycobacterium tuberculosis. The research found that the compound exhibited potent antituberculosis activity, with a minimum inhibitory concentration (MIC) of 0.031 mg/L against Mycobacterium tuberculosis H37Rv strain, surpassing the efficacy of current first-line antituberculosis drugs like isoniazid, rifampicin, ethambutol, and pretomanid in vitro PubMed Central: .

Mechanism of Action

The same study also investigated the mechanism by which (E)-1-(4-methylpiperazin-1-yl)-3-(5-nitrofuran-2-yl)prop-2-en-1-one exerts its antibacterial effect. The researchers identified Arylamine N-acetyltransferase (NAT), a crucial enzyme for Mycobacterium tuberculosis survival, as a potential target. The compound was found to effectively inhibit recombinant mycobacterial NAT, suggesting a novel mechanism of action compared to existing antituberculosis drugs PubMed Central: .

NSC59984 is a small-molecule compound notable for its potential in cancer therapy, specifically targeting mutant p53 proteins, which are commonly associated with various cancers. This compound has been identified as a promising lead in restoring the function of the p53 tumor suppressor pathway by inducing the degradation of gain-of-function mutant p53 proteins. The compound operates through an inducible reactive oxygen species (ROS)-extracellular signal-regulated kinase 2 (ERK2)-MDM2 axis, exploiting the elevated ROS levels often found in cancer cells to promote the phosphorylation and subsequent ubiquitination of mutant p53, leading to its degradation .

The exact mechanism by which (E)-1-(4-methylpiperazin-1-yl)-3-(5-nitrofuran-2-yl)prop-2-en-1-one exerts its antitubercular effect is still under investigation []. However, studies suggest these derivatives may inhibit a specific enzyme in Mycobacterium tuberculosis called Arylamine N-acetyltransferase (NAT), which is crucial for the bacteria's intracellular survival [].

That facilitate the degradation of mutant p53 through the following mechanisms:

  • Induction of ROS: The compound increases intracellular levels of reactive oxygen species, which are crucial for activating downstream signaling pathways.
  • ERK2 Activation: NSC59984 promotes the phosphorylation of ERK2, which is essential for the subsequent steps that lead to MDM2 activation.
  • MDM2-Mutant p53 Interaction: The activated MDM2 binds to mutant p53, leading to its ubiquitination and degradation via the proteasome pathway .

These reactions collectively restore wild-type p53 signaling and enhance apoptotic processes in cancer cells expressing mutant p53.

NSC59984 exhibits significant biological activity against various cancer cell lines, particularly those harboring mutant p53. Key findings include:

  • Cell Death Induction: The compound induces apoptosis in mutant p53-expressing colorectal cancer cells with minimal toxicity towards normal cells .
  • p73 Activation: NSC59984 stimulates p73, a protein that can activate pro-apoptotic pathways, thereby restoring some functions of the wild-type p53 pathway .
  • In Vivo Efficacy: In animal models, NSC59984 demonstrated a reduction in tumor growth without significant side effects, indicating its therapeutic potential .

Research indicates that NSC59984 interacts effectively with several cellular pathways:

  • ROS Pathway: By elevating ROS levels, NSC59984 activates ERK2 and MDM2, leading to enhanced degradation of mutant p53.
  • p73 Pathway: The compound's ability to stimulate p73 suggests it may also enhance other apoptotic signals within cancer cells .

These interactions highlight its multifaceted role in targeting cancer cell survival mechanisms.

Several compounds share similarities with NSC59984 in targeting mutant p53 or restoring its function. Here are some notable examples:

Compound NameMechanismUnique Features
CP31398Stabilizes wild-type p53First identified mutp53-reactivating compound; non-specific toxicity issues led to discontinuation .
PRIMA-1Reactivates mutant p53A prodrug that covalently modifies cysteine residues; shows promise but has solubility issues .
MIRA-1Modifies cysteine residuesAlso targets mutp53 but has demonstrated toxicity towards normal cells .
STIMA-1Similar mechanism as PRIMA-1Faces challenges with solubility and toxicity; not advanced to clinical trials .

Uniqueness of NSC59984

NSC59984 stands out due to its specific targeting mechanism involving ROS-induced activation of ERK2 and MDM2, which facilitates a more effective degradation process for mutant p53 compared to other compounds. Furthermore, its ability to stimulate p73 provides an additional layer of action against tumor cells while maintaining lower toxicity towards normal tissues.

The synthesis of NSC59984 has been accomplished through established pharmaceutical manufacturing protocols. Based on the available literature, NSC59984 was synthesized by Provid Pharmaceuticals Incorporated using proprietary synthetic methodologies [1]. The compound, chemically known as (E)-1-(4-methylpiperazin-1-yl)-3-(5-nitrofuran-2-yl)prop-2-en-1-one, represents a designed small molecule incorporating both α,β-unsaturated ketone and nitrofuran structural motifs [2] [3].

The general synthetic strategy for NSC59984 involves the construction of an α,β-unsaturated ketone system connecting a 4-methylpiperazine moiety to a 5-nitrofuran ring. This structural design creates a Michael acceptor system that is crucial for the compound's biological activity. The synthesis likely proceeds through condensation reactions between appropriately substituted precursors, followed by purification and characterization steps to ensure the (E)-configuration of the double bond [2] [3].

The synthetic route must account for the presence of multiple functional groups that require compatible reaction conditions. The nitrofuran moiety is known to be sensitive to certain reaction conditions, particularly those involving strong reducing agents or extreme pH conditions. The piperazine ring provides basicity to the molecule while the α,β-unsaturated ketone system serves as the key electrophilic center for biological activity [4] [5].

Reaction Mechanisms

The primary mechanism of action for NSC59984 involves covalent modification of target proteins through Michael addition reactions. Research has demonstrated that NSC59984 reacts with thiol groups via an unusual Michael addition at the α-carbon of the α,β-unsaturated ketone system [4] [5]. This represents a departure from typical Michael addition reactions, which commonly occur at the β-carbon of α,β-unsaturated systems.

The mechanistic pathway begins with the nucleophilic attack of cysteine residues on the α-carbon of the activated ketone system. Specifically, NSC59984 forms covalent bonds with p53 protein at Cys124 and Cys229 residues both in vitro and in cellular systems [4] [5]. This covalent modification leads to conformational changes in the p53 protein that restore its wild-type tumor suppressor activity.

The reaction mechanism also involves the generation of reactive oxygen species (ROS) as a secondary effect. NSC59984 treatment promotes constitutive phosphorylation of ERK2 via ROS-mediated pathways in cancer cells [6] [7]. This sustained ERK2 activation is required for MDM2 phosphorylation at serine-166, which enhances the binding of phosphorylated MDM2 to mutant p53 protein, ultimately leading to ubiquitination and degradation of the mutant protein [6] [7].

The compound's mechanism extends beyond direct protein modification to include metabolic pathway modulation. Treatment with NSC59984 increases utilization of the pentose phosphate pathway and inhibits glycolysis at the fructose-1,6-bisphosphate to fructose-6-phosphate junction [8]. These metabolic effects contribute to the compound's antiproliferative properties and represent an additional mechanism of action.

Purification Protocols

The purification of NSC59984 follows established pharmaceutical purification methodologies adapted for small molecule drug substances. The compound is typically supplied as a yellow to brown powder with purity levels exceeding 98% as determined by High-Performance Liquid Chromatography (HPLC) [9] [10] [11].

Standard purification protocols for NSC59984 likely involve multiple chromatographic steps. Initial purification may employ normal-phase or reversed-phase column chromatography to separate the desired product from synthetic impurities and unreacted starting materials. The compound's moderate polarity and the presence of both hydrophobic (nitrofuran) and hydrophilic (piperazine) moieties make it suitable for reversed-phase chromatographic purification systems [2] [3].

Recrystallization procedures may be employed as a final purification step to achieve the required purity specifications. The compound's limited water solubility (<1 mg/mL) but good solubility in organic solvents such as dimethyl sulfoxide (DMSO) and ethanol suggests that recrystallization from appropriate solvent systems could be effective [3] [12].

Quality control during purification involves multiple analytical techniques. HPLC analysis serves as the primary method for purity determination, with typical specifications requiring purity levels of 98% or higher [10] [11]. Mass spectrometry provides molecular weight confirmation and structural verification, while Nuclear Magnetic Resonance (NMR) spectroscopy confirms the structural integrity of the purified compound [10] [13].

Quality Control Parameters

Comprehensive quality control parameters have been established for NSC59984 to ensure consistent pharmaceutical quality. The primary quality control specifications include purity by HPLC (≥98.0%), identity confirmation by mass spectrometry and NMR spectroscopy, and appearance characteristics as yellow to brown powder [10] [11] [13].

ParameterSpecificationMethodReference
Purity by HPLC≥98.0%HPLC-UV [10] [11]
Identity by MSConsistent with structureLC-MS or direct MS [10] [14]
Identity by NMRConsistent with structure¹H NMR [10] [13]
AppearanceYellow to brown powderVisual inspection [15] [11]
Moisture Content≤5.0%Karl Fischer titrationStandard practice
Residual SolventsWithin ICH limitsGC-MS or GC-FIDStandard practice
Heavy MetalsWithin ICH limitsICP-MSStandard practice
Microbiological QualityComplies with requirementsUSP methodsStandard practice
Assay98.0-102.0%HPLC-UV [10] [11]
Related Substances≤2.0% totalHPLC-UVStandard practice
Particle SizeFine powderMicroscopy/sievingStandard practice

The analytical methods employed for quality control include High-Performance Liquid Chromatography for purity determination, Mass Spectrometry for molecular weight confirmation, and Nuclear Magnetic Resonance spectroscopy for structural verification [10] [11] [13] [14]. These methods provide comprehensive characterization of the compound's chemical identity and purity.

Certificates of Analysis are generated for each batch, documenting compliance with established specifications. A representative Certificate of Analysis shows purity of 99.43% by HPLC, with mass spectrometry and NMR results consistent with the expected structure [10]. The analytical data confirms the compound's identity and quality suitable for research applications.

Stability Assessment

The stability profile of NSC59984 has been evaluated under various storage conditions to establish appropriate handling and storage requirements. The compound demonstrates stability under recommended storage conditions of -20°C with protection from light [16] [17].

Storage ConditionTemperatureHumidityDurationExpected StabilityReference
Long-term storage-20°CControlled3 yearsStable [15] [17]
Accelerated storage4°CControlled2 yearsStable [15] [17]
Stress testing (heat)40°C75% RH6 monthsDegradation expectedInferred
Stress testing (light)25°CLight exposure1 monthDegradation expected [16]
Stress testing (humidity)25°C75% RH6 monthsDegradation expectedInferred
Solution stability4°CN/A1-2 weeksLimited stability [3] [12]
Freeze-thaw stability-20°C to 25°CN/A3 cyclesAcceptableInferred

Long-term stability data indicates that NSC59984 remains stable for up to 3 years when stored at -20°C under controlled conditions [15] [17]. Accelerated stability testing at 4°C demonstrates acceptable stability for up to 2 years, providing flexibility for short-term storage requirements [15] [17].

The compound exhibits photosensitivity, requiring protection from light during storage and handling [16]. This characteristic is consistent with the presence of the nitrofuran chromophore, which is known to undergo photodegradation under light exposure. Storage containers should be opaque or amber-colored to minimize light exposure.

Solution stability is limited, with prepared solutions in DMSO maintaining stability for only 1-2 weeks when stored at 4°C [3] [12]. This necessitates fresh preparation of working solutions for biological studies. The compound's stability in solution is influenced by factors including pH, temperature, and exposure to light and oxygen.

Purity

>98% (or refer to the Certificate of Analysis) ( Purity information is a general guideline based on past batches. Please refer to your quote for the exact purity of the batch. )

XLogP3

0.4

Hydrogen Bond Acceptor Count

5

Exact Mass

265.10625597 g/mol

Monoisotopic Mass

265.10625597 g/mol

Heavy Atom Count

19

Appearance

Solid powder

Storage

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

Dates

Last modified: 08-15-2023
1: Zhang S, Zhou L, Hong B, van den Heuvel AP, Prabhu VV, Warfel NA, Kline CL,
(last updated: 4/20/2016)

Explore Compound Types